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Abstract

The eukaryotic cell cycle is a paradigm of temporal and spatial regulation, orchestrated by a
complex network of signaling proteins that ensure the high fidelity of DNA replication and
chromosome segregation. At the heart of this regulatory network lies a cohort of
serine/threonine protein kinases. These enzymes act as master conductors, catalyzing the
phosphorylation of a vast array of substrates to trigger the irreversible transitions between cell
cycle phases. This technical guide provides an in-depth exploration of the core kinase families
—Cyclin-Dependent Kinases (CDKSs), Aurora Kinases, and Polo-like Kinases (PLKs)—that
govern cell cycle progression. We will dissect their mechanisms of activation, their phase-
specific roles, and their critical functions within the checkpoint pathways that safeguard
genomic integrity. Furthermore, this guide addresses the dysregulation of these kinases in
oncology and examines the rationale and current landscape of therapeutic strategies designed
to target these pivotal cellular engines. This document is intended for researchers, scientists,
and drug development professionals seeking a comprehensive and mechanistic understanding
of cell cycle kinase biology.
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The Cell Cycle Engine: An Introduction to Kinase-
Driven Progression

The cell division cycle is an ordered series of events culminating in the production of two
genetically identical daughter cells. This process is divided into four distinct phases: Gap 1
(G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[1][2] Progression through these phases is not
automatic but is driven by a tightly regulated molecular engine. The core components of this
engine are protein kinases, which, through the phosphorylation of specific substrates, act as
molecular switches that control cellular machinery.

The three most important families of serine/threonine kinases regulating the cell cycle are the
Cyclin-Dependent Kinases (CDKs), the Polo-like Kinases (PLKs), and the Aurora kinases.[3]
The sequential activation and inactivation of these kinases impose a strict order on cell cycle
events, ensuring that DNA is replicated only once per cycle and that chromosomes are
accurately segregated. This ordered progression is enforced by checkpoints, which are
surveillance pathways that can halt the cycle in response to internal or external insults, such as
DNA damage or spindle defects.[1][4]
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Figure 1: Overview of the cell cycle phases and the primary kinases active within each.

The Master Regulators: Cyclin-Dependent Kinases
(CDKs)

CDKs are the central components of the cell cycle control system.[5][6] As their name implies,
their catalytic activity is entirely dependent on their association with regulatory subunits called
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cyclins.[7][8] The oscillating expression and degradation of cyclins throughout the cycle
ensures that specific CDK-cyclin complexes are active only during the appropriate phase.

Regulation of CDK Activity

CDK activity is governed by a multi-layered system of regulation:

Cyclin Binding: The primary level of regulation is the binding of a cyclin, which causes a
conformational change in the CDK's catalytic domain, rendering it partially active.[9]

» Activating Phosphorylation: Full activation requires phosphorylation on a specific threonine
residue within the T-loop of the kinase domain by the CDK-Activating Kinase (CAK), a
complex of CDK7 and Cyclin H.[10]

« Inhibitory Phosphorylation: CDK activity is held in check by inhibitory phosphorylation on
conserved threonine and tyrosine residues (Thrl4 and Tyrl5 in CDK1) within the ATP-
binding site.[11][12] These phosphorylations are catalyzed by the Weel and Mytl kinases.
[13][14] To activate the CDK, these inhibitory phosphates must be removed by a member of
the Cdc25 family of phosphatases.[15]

o CDK Inhibitors (CKIs): Two families of CKI proteins can bind to and inactivate CDK-cyclin
complexes. The INK4 family (e.g., p16INK4A) specifically inhibits CDK4 and CDK®6, while the
Cip/Kip family (e.g., p21Cip1, p27Kipl) has broader specificity.[15][16]
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Figure 2: Multi-layered regulation of Cyclin-Dependent Kinase (CDK) activity.

Phase-Specific Roles of CDKs

Different CDK-cyclin complexes drive distinct cell cycle transitions.[2]

e G1 Progression and S-Phase Entry: Mitogenic signals stimulate the expression of D-type
cyclins, which partner with CDK4 and CDK®6.[10] The active Cyclin D-CDK4/6 complexes
phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription
factor. E2F then drives the expression of genes required for S-phase, including Cyclin E and
Cyclin A.[15] Cyclin E binds to CDK2, further phosphorylating Rb in a positive feedback loop
and promoting the G1/S transition.

S-Phase and DNA Replication: The Cyclin A-CDK2 complex is essential for initiating and
completing DNA replication. It phosphorylates components of the pre-replication complex,
preventing re-replication of DNA within the same cycle.
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» Mitotic Entry: As cells progress through G2, Cyclin B levels rise, and it forms a complex with
CDK1.[10] This complex, historically known as Maturation Promoting Factor (MPF), is held
inactive by Weel/Myt1 until the cell is ready for mitosis.[7][13] At the G2/M transition, a sharp
increase in Cdc25 activity removes the inhibitory phosphates, leading to a rapid activation of
CDK1-Cyclin B, which drives the cell into mitosis.[15]

A key concept is that the temporal order of cell cycle events is not just determined by which
CDK-cyclin pair is present, but by the overall rising level of CDK activity.[17] Substrates that
require low levels of CDK activity are phosphorylated early (e.g., in G1/S), while those requiring
high activity are phosphorylated later at the G2/M transition.[18][19]

Kinase Complex Cell Cycle Phase Key Substrates Primary Function

G1 progression,
Cyclin D-CDK4/6 Gl Rb, SMADs Restriction point
control

S-phase entry,

Cyclin E-CDK2 G1/S Transition Rb, p27, CDC6 Centrosome
duplication
_ DNA replication
Cyclin A-CDK2 S, G2 CDCS6, E2F

initiation

G2 progression,

Cyclin A-CDK1 G2 ] o
preparation for mitosis
) o Lamins, Histone H1, Mitotic entry, nuclear
Cyclin B-CDK1 G2/M, Mitosis )
Condensin envelope breakdown

Table 1: Major Cell Cycle CDKs, Their Phase of Activity, and Key Functions.

The Mitotic Orchestrators: Aurora and Polo-like
Kinases

While CDKs are the master timers of the cell cycle, the Aurora and Polo-like kinase families are
crucial for the physical and structural events of mitosis.
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Aurora Kinases

The Aurora kinase family (A, B, and C) are key regulators of mitosis and meiosis.[20]

e Aurora A: Localized to centrosomes and spindle microtubules, Aurora A is critical for
centrosome maturation and the assembly of a bipolar mitotic spindle.[21][22][23] Its activity
peaks at the G2/M transition and is essential for proper entry into mitosis.

e Aurora B: As the catalytic core of the Chromosomal Passenger Complex (CPC), Aurora B
has a dynamic localization pattern. In early mitosis, it is found at the centromeres and inner
kinetochores.[24] Its primary role is to ensure correct chromosome-spindle attachments. It
acts as a tension sensor; when a kinetochore is improperly attached and lacks tension,
Aurora B phosphorylates substrates to destabilize the microtubule attachment, allowing for a
new attempt.[25] This "error correction” mechanism is vital for preventing chromosome mis-
segregation.[24] Aurora B also plays a key role in the Spindle Assembly Checkpoint (SAC).
[26][27]

o Aurora C: Its expression is largely restricted to meiotic cells, where it has functions that
overlap with Aurora B.[23]

Polo-like Kinases (PLKSs)

The PLK family consists of five members (PLK1-5), with PLK1 being the most extensively
studied in the context of cell division.[3][28] PLK1 has numerous roles throughout mitosis:[29]

e Mitotic Entry: PLK1 is activated in late G2 and contributes to the activation of CDK1-Cyclin B
by phosphorylating and activating the Cdc25 phosphatase and phosphorylating and
inactivating the Weel/Mytl kinases.[28][30]

o Centrosome Maturation & Spindle Assembly: PLK1 is recruited to centrosomes where it
phosphorylates multiple components required for their maturation and the formation of a
bipolar spindle.[24][29]

e Cytokinesis: In late mitosis, PLK1 localizes to the central spindle and midbody, where it
regulates the final steps of cell division.[3][28]
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The activity of PLK1 itself is tightly regulated, with its expression peaking in G2/M and its
protein being rapidly degraded after mitosis.[29][31]

Guardians of the Genome: Kinases in Cell Cycle
Checkpoints

To maintain genomic integrity, cells have evolved surveillance mechanisms called checkpoints
that arrest the cell cycle in response to errors. Kinases are the central transducers in these
signaling pathways.

The DNA Damage Response (DDR)

When DNA is damaged, a complex signaling cascade is initiated to halt the cell cycle and allow
time for repair.[32][33] This response is primarily orchestrated by two large PI3K-like kinases:

o ATM (Ataxia-Telangiectasia Mutated): Primarily activated by DNA double-strand breaks
(DSBSs).[34][35]

e ATR (ATM and Rad3-Related): Activated by a broad range of DNA lesions, particularly those
that generate single-stranded DNA (ssDNA), such as stalled replication forks.[34][36]

Once activated at the site of damage, ATM and ATR phosphorylate and activate the
downstream checkpoint kinases, Chk2 and Chk1, respectively.[32][37] Activated Chk1 and
Chk2 then phosphorylate key cell cycle effectors, including the Cdc25 phosphatases.[15]
Phosphorylation of Cdc25 leads to its degradation or sequestration in the cytoplasm,
preventing it from activating CDKSs. This results in a G1, S-phase, or G2/M arrest, depending on
the phase in which the damage occurred.[15][35] There is also significant crosstalk, with ATM
being required for full ATR activation in response to DSBs.[34][38]
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Figure 3: The ATM/ATR-mediated DNA Damage Response (DDR) pathway.

The Spindle Assembly Checkpoint (SAC)

The SAC ensures that anaphase does not begin until all chromosomes are properly attached to
the mitotic spindle.[24] This checkpoint monitors the attachment of microtubules to
kinetochores. Unattached kinetochores act as a scaffold to catalyze the formation of the Mitotic
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Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome
(APC/C), the ubiquitin ligase responsible for targeting Cyclin B for degradation.[24][39]

Aurora B kinase is a critical component of the SAC.[26] By destabilizing incorrect kinetochore-
microtubule attachments, it directly generates the "unattached" signal that the SAC detects.[27]
[39] Furthermore, Aurora B directly phosphorylates SAC components to promote the production
of the MCC, ensuring a robust checkpoint signal is maintained until all chromosomes are
correctly aligned.[26][27]

Experimental Methodologies
Protocol: In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method to measure the activity of a purified kinase against a
specific substrate. The causality behind this choice is its direct and highly sensitive
measurement of phosphate transfer.

Principle: This assay measures the transfer of a radioactive phosphate (y-32P) from ATP to a
substrate peptide or protein by the kinase of interest. The amount of incorporated radioactivity
is proportional to the kinase activity.

Materials:

 Purified, active kinase (e.g., recombinant CDK1/Cyclin B)

o Specific substrate (e.g., Histone H1 or a synthetic peptide)

» Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT)

e ATP Mix: 100 uM cold ATP spiked with [y-32P]ATP (to a specific activity of ~500 cpm/pmol)
e P81 phosphocellulose paper

e Phosphoric acid (0.75%)

 Scintillation counter and scintillation fluid

Procedure:
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Reaction Setup: On ice, prepare reaction tubes. For each reaction, add:

o

10 pL of 2X Kinase Buffer

[¢]

5 uL of substrate (e.g., 1 mg/mL Histone H1)

o

1-5 pL of purified kinase (amount determined empirically)

[e]

X UL of sterile water to bring the volume to 19 pL.

Controls (Critical for Trustworthiness):

o No Kinase Control: Replace kinase volume with water.

o No Substrate Control: Replace substrate volume with water.

o Inhibitor Control: Add a known inhibitor of the kinase.

Initiate Reaction: Transfer tubes to a 30°C water bath to equilibrate for 2 minutes.

Start the reaction by adding 1 pL of the [y-32P]ATP Mix to each tube. Mix gently. Final
reaction volume is 20 pL.

Incubation: Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) where the
reaction is linear.

Stop Reaction: Spot 15 L of each reaction onto a labeled square of P81 phosphocellulose
paper. The positive charge of the paper binds the phosphorylated peptide/protein, while the
negatively charged ATP flows through.

Washing: Immediately place the P81 papers in a beaker of 0.75% phosphoric acid. Wash 4
times for 5 minutes each with gentle stirring to remove unincorporated [y-32P]ATP. Perform a
final wash with acetone to dry the papers.

Quantification: Place each dry P81 square into a scintillation vial, add scintillation fluid, and
measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation
counter.
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e Analysis: Subtract the CPM from the "No Kinase" control from all other readings. Calculate
the amount of phosphate incorporated (in pmol) based on the specific activity of the ATP mix.
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Figure 4: Experimental workflow for a radiometric in vitro kinase assay.

Cell Cycle Kinases in Oncology and Drug
Development
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Dysregulation of the cell cycle is a hallmark of cancer.[11] Many oncogenic mutations ultimately
converge on pathways that lead to the aberrant activation of cell cycle kinases, driving
uncontrolled proliferation.[40][41] This dependency makes cell cycle kinases highly attractive
targets for cancer therapy.[16][33]

o Targeting CDKs: The first generation of CDK inhibitors were non-selective and had limited
clinical success.[16][41] A major breakthrough came with the development of highly selective
inhibitors of CDK4 and CDKB®6. In cancers that rely on the Cyclin D-CDK4/6-Rb pathway, such
as estrogen receptor-positive (ER+) breast cancer, these inhibitors (e.g., Palbociclib,
Ribociclib, Abemaciclib) have shown remarkable efficacy by inducing a G1 cell cycle arrest.
[11]

o Targeting Mitotic Kinases: Aurora kinases and PLK1 are frequently overexpressed in a wide
range of human tumors, and their levels often correlate with poor prognosis.[41][42] This has
spurred the development of numerous inhibitors targeting these kinases. The therapeutic
strategy is often to induce "mitotic catastrophe"—forcing cancer cells with compromised
checkpoints to undergo a lethal mitosis due to spindle defects or segregation errors.[40]
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Mechanism of

Clinical Status

Inhibitor Class Target(s) .
Action (Examples)
) ) Approved for ER+
o G1 arrest, induction of
CDK4/6 Inhibitors CDK4, CDK6 breast cancer
senescence o
(Palbociclib)
Clinical trials
o CDK1, CDK2, CDKA4, Cell cycle arrest, o
Pan-CDK Inhibitors ) (Flavopiridol,
CDK6, CDK9 apoptosis o
Dinaciclib)
Aurora Kinase Spindle defects, Clinical trials

Aurora A, Aurora B

Inhibitors cytokinesis failure (Alisertib, Barasertib)
o Mitotic arrest, Clinical trials
PLK1 Inhibitors PLK1 ) )
apoptosis (Volasertib)
. Abrogation of G2/M Clinical trials
WEEL1 Inhibitors WEE1 . )
checkpoint (Adavosertib)
) Clinical trials
o Abrogation of DNA ]
ATR/Chk1 Inhibitors ATR, Chkl (Berzosertib,

damage checkpoints

Prexasertib)

Table 2: Representative Classes of Cell Cycle Kinase Inhibitors in Cancer Therapy.

Conclusion

The protein kinases that regulate the cell cycle represent a beautiful and intricate system of

molecular control. The coordinated activities of CDKs, Auroras, and PLKs ensure the precise

timing and execution of events required for cell division. Their central role in this fundamental

process, coupled with their frequent dysregulation in cancer, places them at the forefront of

both basic biological research and modern therapeutic development. A deep, mechanistic

understanding of these enzymes, from their regulation and substrate specificity to their function

in checkpoint pathways, is essential for continued progress in oncology and for developing the

next generation of targeted therapies.

References

o Swaffer, M. P., Jones, A. W,, Flynn, H. R., Snijders, A. P., & Nurse, P. (2016).

© 2026 BenchChem. All rights reserved.

13/19

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wikipedia contributors. (n.d.). Polo-like kinase. In Wikipedia.

Castedo, M., Perfettini, J. L., Roumier, T., Andreau, K., Medema, R., & Kroemer, G. (2010).
The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Seminars in
Cancer Biology.

Lee, K. S., Park, J. E., & Lee, S. C. (2014). Polo-Like Kinases (PIks), a Key Regulator of Cell
Cycle and New Potential Target for Cancer Therapy. Development & Reproduction.

Krenn, V., & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and
Spindle Checkpoint Signaling. Molecular & Cellular Oncology.

Strebhardt, K., & Ullrich, A. (2006). Polo-like kinases and oncogenesis. Oncogene.

Suski, J. M., Braun, M., & Brack, A. S. (2016). Cell cycle proteins as promising targets in
cancer therapy.

Yuan, J., Eckerdt, F., & Lee, C. (2003). Polo-like kinases in cell cycle checkpoint control.
Frontiers in Bioscience.

Pellarin, 1., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in
biology and disease.

ResearchGate. (n.d.). Specific and combined Aurora kinase functions.

Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future
of targeting cyclin-dependent kinases in cancer therapy.

Malumbres, M., & Carnero, A. (2003). Targeting cell cycle kinases for cancer therapy.
Current Pharmaceutical Biotechnology.

Pellarin, 1., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in
biology and disease.

Yang, E. S., & Heyer, W. D. (2006). DNA Damage Sensing by the ATM and ATR Kinases.
O'Connell, M. J., & Cimprich, K. A. (2009). Signaling Pathways that Regulate Cell Division.
Cold Spring Harbor Perspectives in Biology.

Dutertre, S., & Hochegger, H. (2003). Aurora A, meiosis and mitosis. Reproduction.

Ji, Z., Gao, H., & Yu, H. (2022). Aurora B phosphorylates Bub1l to promote spindle assembly
checkpoint signaling. Current Biology.

Otto, T., & Sicinski, P. (2017). Targeting cell cycle regulators: A new paradigm in cancer
therapeutics. Oncologie.

Assay Genie. (2023). Cyclins and Cyclin Dependent Kinase — Review.

Bio-Rad. (n.d.).

ResearchGate. (n.d.). Functions of Plk1 in mitosis.

Welp, L., et al. (2023). PLK1 inhibition delays mitotic entry revealing changes to the
phosphoproteome of mammalian cells early in division. The EMBO Journal.

Gan, P. P., & Yip, G. W. (2007). Targeting cell cycle kinases and kinesins in anticancer drug
development. Expert Opinion on Therapeutic Targets.

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Zou, L., & Elledge, S. J. (2003). DNA damage sensing by the ATM and ATR kinases. Current
Opinion in Cell Biology.

Saurin, A. T. (2018).

van Vugt, M. A., & Medema, R. H. (2005). Getting in and out of mitosis with Polo-like kinase-
1. Oncogene.

Swaffer, M. P., Jones, A. W., Flynn, H. R., Snijders, A. P., & Nurse, P. (2016). CDK substrate
phosphorylation and ordering the cell cycle. The Francis Crick Institute.

Mukherjee, A., et al. (2021). Aurora B phosphorylates Bubl to promote spindle assembly
checkpoint signaling. bioRXxiv.

Buhlmann, S., & Hilsemann, M. (2017). Regulation of G2/M Transition by Inhibition of WEE1
and PKMYT1 Kinases. Cancers.

BellBrook Labs. (2024).

Hamanaka, R., et al. (1995). Polo-like kinase is a cell cycle-regulated kinase activated during
mitosis. Journal of Biological Chemistry.

Jazayeri, A., et al. (2004). ATM regulates ATR chromatin loading in response to DNA double-
strand breaks.

The Francis Crick Institute. (n.d.). Cyclin-dependent kinases and the ordering of the cell
cycle.

APEXBIO. (n.d.).

Wesierska-Gadek, J., & Krystof, V. (2021). Cyclin-Dependent Kinases (CDK) and Their Role
in Diseases Development—Review.

Liu, F., et al. (2020). Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer
Therapeutics. Molecular Cancer Research.

Hochegger, H., et al. (2023). Multiple Roles of PLK1 in Mitosis and Meiosis.

ResearchGate. (n.d.). The spindle assembly checkpoint is activated by lack of or low tension
on chromosomes.

Longdom Publishing. (n.d.). Cyclin-Dependent Kinases as Control Systems in Cell Cycle.
Bethke, J. (n.d.). Aurora A Kinase.

Liu, F, et al. (2012). The CDK1 inhibitory kinase MYT1 in DNA damage checkpoint recovery.
Cell Cycle.

Creative Diagnostics. (n.d.).

ResearchGate. (n.d.). Weel/Mytl and Cdk1:CycB inhibit each other, while Cdc25 and
Cdk1:CycB....

Cell Signaling Technology. (n.d.).

Gobran, M., et al. (2024). PIk1 inhibition delays mitotic entry revealing prophase-specific
changes to the phosphoproteome. bioRxiv.

Lecturio. (2021, October 4). The cell cycle - Part 2: Cyclins, cyclin dependent kinases
(CDKs), CDK inhibitors [Video]. YouTube.

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ ResearchGate. (n.d.).

e O'Farrell, P. H. (2001).

¢ Malumbres, M., & Perez de Castro, I. (2018). The functional diversity of Aurora kinases: a
comprehensive review. Genome Biology.

+ Hochegger, H., et al. (2013). Aurora at the pole and equator: overlapping functions of Aurora
kinases in the mitotic spindle. Open Biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. apexbt.com [apexbt.com]

e 2. longdom.org [longdom.org]

¢ 3. Development & Reproduction [ksdb.org]

¢ 4. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
e 5. researchgate.net [researchgate.net]

¢ 6. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. assaygenie.com [assaygenie.com]

e 8. youtube.com [youtube.com]

¢ 9. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nim.nih.gov]
e 10. mdpi.com [mdpi.com]

e 11. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer
therapeutics [techscience.com]

e 12. bellbrooklabs.com [bellbrooklabs.com]

e 13. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC
[pmc.ncbi.nim.nih.gov]

e 14. aacrjournals.org [aacrjournals.org]

¢ 15. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://www.benchchem.com/product/b8016270?utm_src=pdf-custom-synthesis#bc-rfq
https://www.apexbt.com/bioactive-compounds/signaling-pathways/cell-cycle-checkpoint.html
https://www.longdom.org/open-access/cyclindependent-kinases-as-control-systems-in-cell-cycle-104787.html
https://www.ksdb.org/archive/view_article?pid=dr-18-1-65
https://pmc.ncbi.nlm.nih.gov/articles/PMC3475169/
https://www.researchgate.net/publication/387964188_Cyclin-dependent_protein_kinases_and_cell_cycle_regulation_in_biology_and_disease
https://pubmed.ncbi.nlm.nih.gov/39800748/
https://pubmed.ncbi.nlm.nih.gov/39800748/
https://www.assaygenie.com/blog/cyclins-and-cyclin-dependent-kinase-review/
https://www.youtube.com/watch?v=foR2tZHj5Eo
https://pmc.ncbi.nlm.nih.gov/articles/PMC4990352/
https://www.mdpi.com/1422-0067/22/6/2935
https://www.techscience.com/biocell/v48n12/59148/html
https://www.techscience.com/biocell/v48n12/59148/html
https://bellbrooklabs.com/pkmyt1-in-cell-cycle-regulation-and-cancer-therapeutics/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149964/
https://aacrjournals.org/clincancerres/article/31/6/960/753264/Myt1-Kinase-An-Emerging-Cell-Cycle-Regulator-for
https://www.cellsignal.com/pathways/by-research-area/cell-cycle-regulation-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

16. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

17. Item - CDK substrate phosphorylation and ordering the cell cycle - The Francis Crick
Institute - Figshare [crick.figshare.com]

18. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC
[pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Aurora A, meiosis and mitosis - PubMed [pubmed.ncbi.nim.nih.gov]
21. researchgate.net [researchgate.net]

22. UVACollab has been retired [collab.its.virginia.edu]

23. The functional diversity of Aurora kinases: a comprehensive review - PMC
[pmc.ncbi.nlm.nih.gov]

24. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling -
PMC [pmc.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling -
PubMed [pubmed.nchi.nim.nih.gov]

27. biorxiv.org [biorxiv.org]
28. Polo-like kinase - Wikipedia [en.wikipedia.org]
29. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nim.nih.gov]

30. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of
mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

31. Polo-like kinase is a cell cycle-regulated kinase activated during mitosis - PubMed
[pubmed.ncbi.nim.nih.gov]

32. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

33. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nim.nih.gov]
34. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
35. commerce.bio-rad.com [commerce.bio-rad.com]

36. [PDF] DNA damage sensing by the ATM and ATR kinases. | Semantic Scholar
[semanticscholar.org]

37. creative-diagnostics.com [creative-diagnostics.com]

© 2026 BenchChem. All rights reserved. 17 /19 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4480421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4480421/
https://crick.figshare.com/articles/journal_contribution/CDK_substrate_phosphorylation_and_ordering_the_cell_cycle/13007774
https://crick.figshare.com/articles/journal_contribution/CDK_substrate_phosphorylation_and_ordering_the_cell_cycle/13007774
https://pmc.ncbi.nlm.nih.gov/articles/PMC5161751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5161751/
https://www.researchgate.net/figure/CDK-Substrate-Phosphorylation-Dynamics-during-the-Cell-Cycle-A-and-B-The-relative_fig2_311690876
https://pubmed.ncbi.nlm.nih.gov/15182704/
https://www.researchgate.net/figure/Specific-and-combined-Aurora-kinase-functions-a-Overview-of-functions-of-Aurora_fig1_236068179
https://collab.its.virginia.edu/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607871/
https://www.researchgate.net/figure/The-spindle-assembly-checkpoint-is-activated-by-lack-of-or-low-tension-on-chromosomes_fig2_353948211
https://pubmed.ncbi.nlm.nih.gov/34861183/
https://pubmed.ncbi.nlm.nih.gov/34861183/
https://www.biorxiv.org/content/10.1101/2021.01.05.425459v1.full-text
https://en.wikipedia.org/wiki/Polo-like_kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11962124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11962124/
https://pubmed.ncbi.nlm.nih.gov/7673138/
https://pubmed.ncbi.nlm.nih.gov/7673138/
https://pubmed.ncbi.nlm.nih.gov/21034966/
https://pubmed.ncbi.nlm.nih.gov/21034966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5345933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753707/
https://commerce.bio-rad.com/en-cn/prime-pcr-assays/pathway/dna-damage/dna-damage-atm-atr-regulation-g2-m-checkpoint
https://www.semanticscholar.org/paper/DNA-damage-sensing-by-the-ATM-and-ATR-kinases.-Mar%C3%A9chal-Zou/7330f96ec1146db1a804bdb0df3703427c472a9e
https://www.semanticscholar.org/paper/DNA-damage-sensing-by-the-ATM-and-ATR-kinases.-Mar%C3%A9chal-Zou/7330f96ec1146db1a804bdb0df3703427c472a9e
https://www.creative-diagnostics.com/chk-signaling-pathway.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 38. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC
[pmc.ncbi.nlm.nih.gov]

o 39. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the
kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nim.nih.gov]

e 40. Targeting cell cycle kinases for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
e 41. tandfonline.com [tandfonline.com]
e 42. Polo-like kinases and oncogenesis - PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Kinases Driving Cell
Cycle Regulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8016270/docs#an-in-depth-technical-guide-to-the-
kinases-driving-cell-cycle-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 18/19 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2118201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2118201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929406/
https://pubmed.ncbi.nlm.nih.gov/17439397/
https://www.tandfonline.com/doi/full/10.1517/17460441.2.4.539
https://pubmed.ncbi.nlm.nih.gov/15640842/
https://www.benchchem.com/product/b8016270/docs#an-in-depth-technical-guide-to-the-kinases-driving-cell-cycle-regulation
https://www.benchchem.com/product/b8016270/docs#an-in-depth-technical-guide-to-the-kinases-driving-cell-cycle-regulation
https://www.benchchem.com/product/b8016270/docs#an-in-depth-technical-guide-to-the-kinases-driving-cell-cycle-regulation
https://www.benchchem.com/product/b8016270/docs#an-in-depth-technical-guide-to-the-kinases-driving-cell-cycle-regulation
https://www.benchchem.com/product/b8016270?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 19/19 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8016270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

